molecular formula C37H35F2N3O4S B10837451 2Ggv6T2C5B CAS No. 253433-89-5

2Ggv6T2C5B

Cat. No.: B10837451
CAS No.: 253433-89-5
M. Wt: 655.8 g/mol
InChI Key: NWNSIURBDQNMCZ-UHFFFAOYSA-N
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Description

The compound "2Ggv6T2C5B" is hypothesized to correspond to 7-溴苯并[b]噻吩-2-羧酸 (7-bromobenzo[b]thiophene-2-carboxylic acid; CAS 7312-10-9) based on structural and functional similarities identified in the literature. Key properties include:

  • Molecular formula: C₉H₅BrO₂S
  • Molecular weight: 257.10 g/mol
  • Polar surface area (TPSA): 65.54 Ų
  • CYP enzyme inhibition: CYP1A2 inhibitor .
    This brominated heterocyclic compound features a benzo[b]thiophene core with a carboxylic acid group at position 2 and a bromine substituent at position 7. It exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it relevant in pharmaceutical and agrochemical research .

Properties

CAS No.

253433-89-5

Molecular Formula

C37H35F2N3O4S

Molecular Weight

655.8 g/mol

IUPAC Name

N-[4-[3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)-4-oxothieno[2,3-b]pyridin-2-yl]phenyl]-1-hydroxycyclopropane-1-carboxamide

InChI

InChI=1S/C37H35F2N3O4S/c1-22(2)32(43)28-21-42(20-26-29(38)10-7-11-30(26)39)35-31(33(28)44)27(19-41(3)18-23-8-5-4-6-9-23)34(47-35)24-12-14-25(15-13-24)40-36(45)37(46)16-17-37/h4-15,21-22,46H,16-20H2,1-3H3,(H,40,45)

InChI Key

NWNSIURBDQNMCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CN(C2=C(C1=O)C(=C(S2)C3=CC=C(C=C3)NC(=O)C4(CC4)O)CN(C)CC5=CC=CC=C5)CC6=C(C=CC=C6F)F

Origin of Product

United States

Mechanism of Action

TAK-810 exerts its effects by inhibiting the gonadotropin-releasing hormone receptor. This inhibition prevents the release of gonadotropins, which are hormones responsible for regulating reproductive functions. By blocking this receptor, TAK-810 can reduce the production of sex hormones, which is beneficial in conditions like endometriosis and prostate cancer .

Comparison with Similar Compounds

Benzo[b]thiophene Derivatives

The following compounds share the benzo[b]thiophene backbone but differ in substituents:

Property 2Ggv6T2C5B (CAS 7312-10-9) 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (Similarity: 0.91) Benzo[b]thiophene-2-carboxylic acid (Similarity: 0.89)
Molecular Formula C₉H₅BrO₂S C₁₀H₇BrO₂S C₉H₆O₂S
Molecular Weight 257.10 287.13 194.21
Key Substituents Br (C7), COOH (C2) Br (C6), CH₃ (C4), COOH (C2) COOH (C2)
TPSA (Ų) 65.54 65.54 65.54
CYP Inhibition CYP1A2 Not reported Not reported
Solubility (mg/mL) 0.24 0.18 0.32

Key Findings :

  • Bromination at position 7 (2Ggv6T2C5B) enhances CYP1A2 inhibition compared to non-brominated analogs .
  • Methyl substitution (6-Bromo-4-methyl derivative) increases molecular weight but reduces solubility, likely due to enhanced hydrophobicity .

Comparison with Functionally Similar Compounds

Indole-Based Analog (CAS 7254-19-5)

This bromo-indole-carboxylic acid shares functional groups (Br, COOH) but differs in core structure:

  • Molecular formula: C₉H₆BrNO₂
  • Molecular weight : 240.05 g/mol
  • TPSA : 65.54 Ų
  • CYP Inhibition : CYP1A2 inhibitor .
Property 2Ggv6T2C5B (CAS 7312-10-9) 6-Bromo-1H-indole-2-carboxylic acid (Similarity: 0.98)
Core Structure Benzo[b]thiophene Indole
Br Position C7 C6
Solubility (mg/mL) 0.24 0.052
LogP (XLOGP3) 2.15 2.42
Bioavailability Score 0.55 0.56

Key Findings :

  • Indole derivatives exhibit lower solubility but comparable CYP1A2 inhibition, suggesting the core structure influences pharmacokinetics more than electronic properties .

Boronic Acid Derivative (CAS 1046861-20-4)

A functionally similar compound used in cross-coupling reactions:

  • Molecular formula : C₆H₅BBrClO₂
  • Molecular weight : 235.27 g/mol
  • LogP (XLOGP3) : 2.15
  • CYP Inhibition: None .
Property 2Ggv6T2C5B (CAS 7312-10-9) (3-Bromo-5-chlorophenyl)boronic acid (Similarity: 0.87)
Application Enzyme inhibition Suzuki-Miyaura coupling
BBB Permeability Yes No
Synthetic Accessibility 2.07 1.89

Key Findings :

  • Boronic acids are more synthetically accessible but lack CNS activity due to poor BBB permeability .

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